molecular formula C12H18O2 B12787609 1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)- CAS No. 124815-25-4

1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-

Cat. No.: B12787609
CAS No.: 124815-25-4
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-ONGXEEELSA-N
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Description

Isocnidilide is a naturally occurring phthalide compound predominantly found in the essential oil of Apium graveolens (celery). It is known for its significant biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . The compound has garnered interest in various scientific fields due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocnidilide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The synthesis of butyltetra- and hexahydrophthalides has been used to establish the identity of isocnidilide .

Industrial Production Methods: Industrial production of isocnidilide typically involves the extraction of essential oils from plants like Apium graveolens, followed by purification processes such as distillation and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Isocnidilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phthalic acids.

    Reduction: Reduction reactions can convert it into dihydrophthalides.

    Substitution: It can participate in substitution reactions, particularly at the phthalide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions include various phthalic acid derivatives, dihydrophthalides, and substituted phthalides .

Scientific Research Applications

Isocnidilide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Isocnidilide is part of the phthalide family, which includes compounds like:

  • Senkyunolide A
  • β-Selinene
  • Phytyl acetate
  • 3-Butylphthalide

Uniqueness: Isocnidilide stands out due to its higher antibacterial and anti-inflammatory activities compared to other phthalides. Its unique molecular structure allows for stronger binding affinity to specific molecular targets, enhancing its biological efficacy .

Properties

CAS No.

124815-25-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1

InChI Key

UPJFTVFLSIQQAV-ONGXEEELSA-N

Isomeric SMILES

CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1

Origin of Product

United States

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